molecular formula C7H9BrN2 B1280913 5-Bromo-N1-methylbenzene-1,2-diamine CAS No. 337915-79-4

5-Bromo-N1-methylbenzene-1,2-diamine

Cat. No.: B1280913
CAS No.: 337915-79-4
M. Wt: 201.06 g/mol
InChI Key: WQNHSCZQLLEPOM-UHFFFAOYSA-N
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Description

5-Bromo-N1-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C7H9BrN2 . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and a methylated amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Route Overview

The synthesis involves two critical steps:

  • Nitro Precursor Synthesis : Formation of 5-bromo-N-methyl-2-nitroaniline from 4-bromo-2-fluoro-1-nitrobenzene and methylamine.
  • Nitro Reduction : Catalytic reduction of the nitro group to a diamine.

Nitro Precursor Synthesis

Key Reaction :
$$ \text{4-Bromo-2-fluoro-1-nitrobenzene + Methylamine} \rightarrow \text{5-Bromo-N-methyl-2-nitroaniline} $$

Table 1: Conditions for Nitro Precursor Synthesis

Solvent Temperature Time Yield (%) Reference
Ethanol 20°C 48h 99
THF/MeOH 45°C 12h 98
DCM/K₂CO₃ 20°C 16h 95

Mechanism : Methylamine displaces fluorine via nucleophilic aromatic substitution, forming the nitro intermediate. Yields exceed 95% under optimized conditions.

Nitro Group Reduction Methods

The nitro group is reduced to a diamine using metals or hydrides. Below are key methods:

Iron-Catalyzed Reduction

Conditions :

  • Catalyst : Fe powder
  • Solvent : AcOH/H₂O/EtOAc
  • Temperature : 50–80°C
  • Time : 4–6h

Example :
$$ \text{5-Bromo-N-methyl-2-nitroaniline + Fe} \xrightarrow{\text{AcOH/H₂O}} \text{5-Bromo-N1-methylbenzene-1,2-diamine} $$

Yield : Up to 97%.

Table 2: Iron-Based Reduction Variants

Additive Temperature Time (h) Yield (%) Reference
NH₄Cl 75°C 12 78
None 80°C 4 97

Advantages : High yield, scalable for industrial use.

Zinc-Catalyzed Reduction

Conditions :

  • Catalyst : Zinc dust
  • Solvent : MeOH/H₂O
  • Temperature : 20°C
  • Time : 1–2h

Example :
$$ \text{5-Bromo-N-methyl-2-nitroaniline + Zn} \xrightarrow{\text{MeOH/H₂O}} \text{this compound} $$

Yield : 93%.

Table 3: Zinc-Based Reduction Efficiency

Solvent Temperature Time (h) Yield (%) Reference
MeOH/H₂O 20°C 1 93
EtOH/H₂O 20°C 2.25h 85

Advantages : Mild conditions, rapid reaction.

Sodium Dithionite Reduction

Conditions :

  • Catalyst : Na₂S₂O₄
  • Solvent : MeOH/H₂O
  • Temperature : 60°C
  • Time : 12h

Example :
$$ \text{5-Bromo-N-methyl-2-nitroaniline + Na₂S₂O₄} \xrightarrow{\text{MeOH/H₂O}} \text{this compound} $$

Yield : Crude product (8.6g).

Optimization Strategies

Catalyst Selection

Catalyst Advantages Limitations
Fe High yield (97%), cost-effective Requires acidic conditions
Zn Mild conditions, fast reaction Lower yield (85–93%)
SnCl₂ Simple workup, no inert gas Moderate efficiency

Solvent Effects

  • Polar aprotic solvents (THF, DCM): Enhance reaction rates.
  • Protic solvents (MeOH, EtOH): Improve catalyst solubility.

Purification and Characterization

Purification Steps :

  • Extraction : EtOAc/H₂O partitioning.
  • Column Chromatography : Silica gel (EA:PE = 1:2).
  • Crystallization : Ethyl alcohol recrystallization.

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 6.53 (dd), 6.45 (d), 6.41 (d), 4.89 (q), 4.61 (s), 2.69 (d).
  • LC-MS : m/z 202.1 [M+H]⁺.

Industrial-Scale Production

Key Considerations :

  • Catalyst Recovery : Fe-based methods allow reuse.
  • Continuous Flow Synthesis : Enhances safety and throughput.
  • Waste Management : Neutralization of acidic byproducts.

Comparative Analysis of Methods

Table 4: Reduction Method Comparison

Method Yield (%) Temperature Time (h) Reference
Fe (AcOH) 97 80°C 4
Zn (MeOH) 93 20°C 1
SnCl₂ (EtOH) ~85 Reflux 2.5
Na₂S₂O₄ Crude 60°C 12

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions:
5-Bromo-N1-methylbenzene-1,2-diamine serves as a valuable intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups, making it a versatile building block in organic synthesis. Common reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.
  • Oxidation and Reduction Reactions: The compound can also be oxidized to form quinones or reduced to generate amines, expanding its utility in synthetic chemistry.

Medicinal Chemistry

Potential Drug Development:
Research indicates that this compound has potential applications in drug discovery, particularly in targeting cancer and infectious diseases. Key findings include:

  • Anticancer Activity: Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, its effect on human neuroblastoma cells suggests a role in modulating amyloid precursor protein metabolism, which is relevant for Alzheimer's disease.
  • Antimicrobial Properties: Preliminary investigations reveal that it exhibits inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.

Material Science

Synthesis of Advanced Materials:
In material science, this compound is utilized in the development of polymers and materials with specific electronic or optical properties. Its unique structure allows for tailored interactions within material matrices, contributing to advancements in fields such as electronics and photonics .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Neuroblastoma Cell Study: Research published in Acta demonstrated that this compound modulates APP metabolism in neuroblastoma cells. This finding positions it as a candidate for therapeutic development against neurodegenerative diseases like Alzheimer's .
  • Antibacterial Testing: A study conducted by Sigma-Aldrich assessed its antibacterial properties against common pathogens. The results indicated promising activity that warrants further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of 5-Bromo-N1-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine atom and the amine groups play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include electrophilic and nucleophilic substitution reactions .

Comparison with Similar Compounds

  • 4-Bromo-N1-methylbenzene-1,2-diamine
  • 3-Bromo-N1-methylbenzene-1,2-diamine
  • N1-methylbenzene-1,2-diamine

Comparison:

Biological Activity

5-Bromo-N1-methylbenzene-1,2-diamine (CAS No. 337915-79-4) is an organic compound notable for its unique structural features and significant biological activities. This compound consists of a bromine atom and two amine groups attached to a benzene ring, which influences its reactivity and interactions with biological systems.

  • Molecular Formula : C7H9BrN2
  • Molecular Weight : 201.06 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the benzene ring and a methylated amine group at the N1 position.

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial in drug metabolism, and the inhibition can lead to significant pharmacological implications:

  • CYP1A2 Inhibition : The compound has been shown to inhibit CYP1A2, which may alter the metabolism of various drugs, potentially leading to increased efficacy or toxicity depending on the context of co-administration with other pharmaceuticals .

Interaction with Biological Systems

Studies indicate that this compound can form covalent bonds with enzyme active sites, thereby inhibiting their activity. This characteristic is vital for understanding its potential therapeutic effects or toxicological implications in biological systems.

Pharmacokinetics

This compound exhibits certain pharmacokinetic properties that are essential for its biological activity:

  • Blood-Brain Barrier Permeability : The compound is classified as a BBB permeant, suggesting it can cross the blood-brain barrier and potentially affect central nervous system functions .
  • P-glycoprotein Substrate : It is not a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional similarities with related compounds:

Compound NameStructural FeaturesUnique Characteristics
6-Chloro-N1-methylbenzene-1,2-diamineChlorine substitution instead of bromineDifferent halogen affects reactivity
4-Bromo-N1-methylbenzene-1,2-diamineBromination at the para positionVariation in substitution pattern
5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamineFluorine substitutionFluorine's electronegativity alters properties

The uniqueness of this compound lies in its specific combination of bromination and methylation on the benzene ring, which enhances its biochemical interactions compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological implications of this compound:

  • In vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibits CYP1A2 activity in human liver microsomes, leading to altered drug metabolism profiles for substrates of this enzyme .
  • Toxicological Assessments : Toxicity studies revealed that while it exhibits enzyme inhibition properties beneficial in certain therapeutic contexts, it may also pose risks if used alongside other medications metabolized by CYP enzymes. Careful consideration is necessary when evaluating its use in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-N1-methylbenzene-1,2-diamine, and how can reaction conditions be optimized?

  • Methodology : A common approach involves alkylation of benzene-1,2-diamine derivatives. For example, substituting 1-bromopropane with brominated reagents in ethanol/pyridine under reflux for 6 hours (as demonstrated for analogous compounds) . Optimization includes adjusting solvent polarity, reaction temperature, and stoichiometry of the brominating agent. Purity (>95%) can be achieved via column chromatography or recrystallization, as seen in related diamine syntheses .

Q. How can researchers verify the structural integrity and purity of synthesized this compound?

  • Analytical Tools :

  • NMR : Confirm substitution patterns (e.g., aromatic protons, methyl group integration).
  • IR : Identify NH stretching bands (~3350-3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
  • Melting Point : Compare observed values (e.g., 63–64°C for 5-Bromo-3-methylbenzene-1,2-diamine) with literature data .
  • Mass Spectrometry : Validate molecular weight (e.g., 201.06 g/mol for the unprotonated form) .

Q. What safety protocols are critical when handling this compound?

  • Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust, as diamines often form hazardous aerosols. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation, based on safety data for N-methylbenzene-1,2-diamine analogs .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo and methyl substituents influence the reactivity of this compound in coordination chemistry?

  • Mechanistic Insight : The bromo group acts as an electron-withdrawing substituent, potentially enhancing the Lewis basicity of the amino groups. Steric hindrance from the methyl group may restrict access to metal centers, as observed in trans-cyclopentane-1,2-diamine ligand systems . Computational modeling (DFT) can predict coordination geometries and binding energies.

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points, solubility) of this compound derivatives?

  • Data Validation :

  • Purity Analysis : Use HPLC or GC to rule out impurities causing discrepancies .
  • Polymorphism Screening : Perform X-ray crystallography to identify crystal packing variations, as seen in benzene-1,2-diamine salts .
  • Solvent Effects : Solubility differences may arise from solvent polarity (e.g., water vs. ethanol) .

Q. How can this compound serve as a precursor for bioactive or functional materials?

  • Applications :

  • Pharmaceuticals : Functionalize via Schiff base formation (e.g., with aldehydes) to create antimicrobial agents, as demonstrated for cyclohexane-1,2-diamine derivatives .
  • Polymer Chemistry : Incorporate into polyimides for thermally stable films, leveraging methods from chlorinated diamine syntheses .
  • Catalysis : Design chiral ligands by modifying the diamine backbone, inspired by trans-cyclohexane-1,2-diamine applications .

Properties

IUPAC Name

4-bromo-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNHSCZQLLEPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480070
Record name 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337915-79-4
Record name 5-BROMO-N1-METHYLBENZENE-1,2-DIAMINE
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URL https://comptox.epa.gov/dashboard/DTXSID50480070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1-N-methylbenzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromo-N-methyl-2-nitroaniline (1-1) (12.4 g, 53.7 mmol) in 1,4 Dioxane (100 mL) at 0° C. was added powdered zinc (17.6 g, 269 mmol), followed by dropwise addition of glacial acetic acid (15.0 mL, 262 mmol). The reaction mixture was then permitted to warm to room temperature, sonicated for a few minutes, then permitted to stir at room temperature overnight, then heated to 90° C. in a hot oil bath for four hours. The crude reaction mixture was then cooled to room temperature, then suspended in ethyl acetate, cooled to 0° C. and neutralized with 6N NaOH while stirring until slightly basic. Crude mixture was then filtered. Filtrate organics were separated, then washed with a saturated solution of sodium bicarbonate, followed by water, then brine, dried over sodium sulfate, filtered, and concentrated to give 4-bromo-N2-methylbenzene-1,2-diamine (1-2) as a black oil. MS (M)+: observed=200.9, calculated=201.06.
Quantity
12.4 g
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100 mL
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17.6 g
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15 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

An orange solution consisting of 5-bromo-N-methyl-2-nitroaniline (1-2, 10.5 g, 45.4 mmol) in Acetic acid (200 ml) was treated with Zinc dust (8.92 g, 136 mmol, 3.0 eq), generating a mild exotherm. The cloudy maroon reaction mixture was capped and stirred for 20 min. The reaction was >80% complete, so an additional amount of Zinc dust (1.0 g, 16 mmol, 0.35 eq) was added and the reaction was stirred for 15 min. LC/MS showed complete reduction, so the reaction mixture was filtered through Celite and washed with MeOH. The residual filtrate was concentrated in vacuo, then partitioned between EtOAc (2×300 ml) and saturated aqueous NaHCO3 (350 ml). The combined organic layers were dried over Na2SO4 and concentrated, affording the title compound, 4-bromo-N2-methylbenzene-1,2-diamine (1-3), as a brown solid with >90% purity. LRMS m/z: Calc'd for C7H9BrN2 (M+H) 202.1, found 202.8.
Quantity
10.5 g
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reactant
Reaction Step One
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200 mL
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8.92 g
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1 g
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Synthesis routes and methods IV

Procedure details

5-bromo-N-methyl-2-nitroaniline (1.5 g) was dissolved in methanol (60 mL) by heating to 80° C. Hydrazine hydrate was added (3.2 mL) followed by Raney Nickel (50% slurry in water, 6 drops) and the reaction mixture was heated to reflux for 1 hour. The reaction mixture was filtered through Celite® and concentrated under reduced pressure, providing 5-bromo-N1-methylbenzene-1,2-diamine as an amber oil. This product was used in the next step without further purification.
Quantity
1.5 g
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60 mL
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Synthesis routes and methods V

Procedure details

To a solution of 5-bromo-N-methyl-2-nitroaniline (10 g, 43.5 mmol) in EtOH/H2O (700 mL) was added Fe (14.6 g, 261 mmol), ammonium chloride (14 g, 261 mmol) and the reaction mixture was heated at 60° C. for 4 h. The crude reaction mixture was filtered, concentrated, dissolved in ethyl acetate, washed with brine, dried over sodium sulfate, filtered and concentrated. The crude product was used in next reaction without further purification. (7.9 g, yield 90%) MS (ESI+) e/z: 202.1.
Quantity
10 g
Type
reactant
Reaction Step One
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14 g
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EtOH H2O
Quantity
700 mL
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14.6 g
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Bromo-N1-methylbenzene-1,2-diamine
DL-Aspartic acid
5-Bromo-N1-methylbenzene-1,2-diamine
DL-Aspartic acid
DL-Aspartic acid
5-Bromo-N1-methylbenzene-1,2-diamine
DL-Aspartic acid
DL-Aspartic acid
5-Bromo-N1-methylbenzene-1,2-diamine
DL-Aspartic acid
DL-Aspartic acid
5-Bromo-N1-methylbenzene-1,2-diamine
DL-Aspartic acid
DL-Aspartic acid
5-Bromo-N1-methylbenzene-1,2-diamine

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